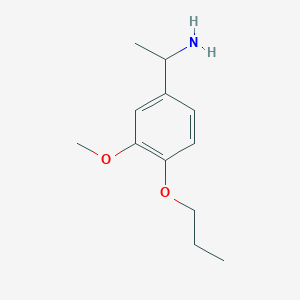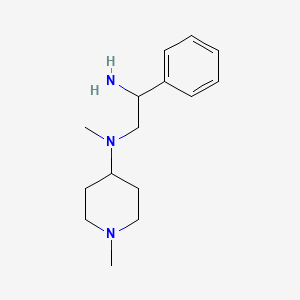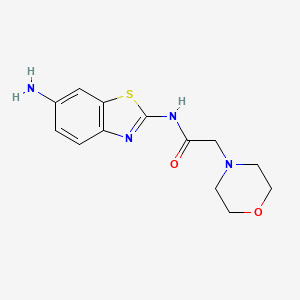![molecular formula C14H16BrNO3 B6142711 1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid CAS No. 953720-42-8](/img/structure/B6142711.png)
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “this compound” is C11H14BrN .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 240.14 . More detailed physical and chemical properties were not found in the search results.科学研究应用
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid has been studied extensively for its various applications in scientific research. It has been used in the synthesis of a variety of compounds, including anti-inflammatory agents, antifungal agents, and other organic compounds. It has also been used in the synthesis of a variety of pharmaceuticals, pesticides, and other organic compounds. Additionally, it has been studied for its potential applications in biochemistry and molecular biology.
作用机制
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid is an organic compound belonging to the class of piperidine carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its mechanism of action is not fully understood, but it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. Additionally, it is believed to act as a catalyst in some reactions, increasing the rate of reaction and decreasing the amount of energy required for the reaction to occur.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as anti-cancer and anti-tumor activities. It has also been studied for its potential effects on the immune system, and has been shown to have immunomodulatory activities. Additionally, it has been studied for its potential effects on the cardiovascular system, and has been shown to have anti-arrhythmic and anti-ischemic activities.
实验室实验的优点和局限性
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective reagent for organic synthesis. Additionally, it is a highly versatile compound, and can be used in a variety of reactions. However, it is a highly reactive compound, and must be handled with caution. It is also a highly toxic compound, and must be handled with appropriate safety measures.
未来方向
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid has a wide range of potential applications in scientific research, and there are several potential future directions for its use. One potential direction is the development of new pharmaceuticals and pesticides based on its structure. Additionally, it could be used in the development of new biocatalysts and biocatalysis processes. It could also be used in the development of new biomaterials and biodegradable plastics. Additionally, it could be used in the development of new diagnostic and therapeutic approaches for various diseases, such as cancer and cardiovascular disease. Finally, it could be used in the development of new analytical methods for the detection and quantification of various compounds.
合成方法
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid can be synthesized through a variety of methods. The most common method is the reaction of 4-bromophenylacetyl chloride with piperidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound and 4-bromophenol as byproducts. Other methods of synthesis include the reaction of 4-bromophenylacetyl chloride with piperazine in the presence of a base, or the reaction of 4-bromophenylacetyl chloride with piperidine-3-carboxylic acid in the presence of a base.
属性
IUPAC Name |
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c15-12-5-3-10(4-6-12)8-13(17)16-7-1-2-11(9-16)14(18)19/h3-6,11H,1-2,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPITVYXHIBXTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(pyridin-2-ylmethoxy)phenyl]methanamine](/img/structure/B6142629.png)
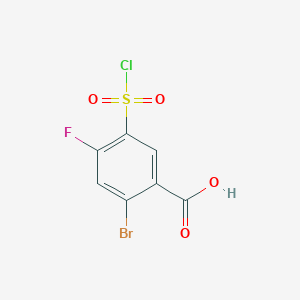
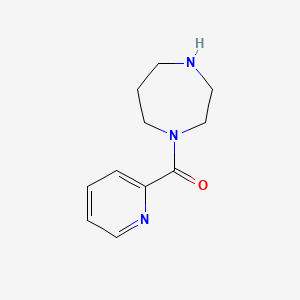

![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)
![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)
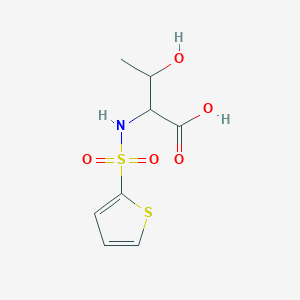
![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
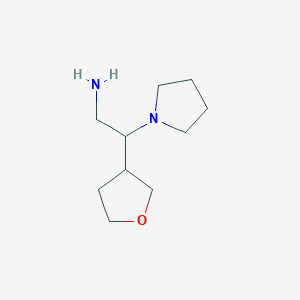
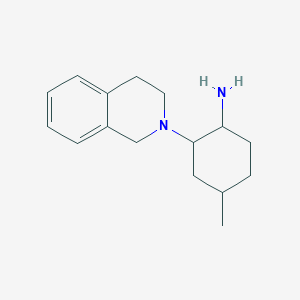
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
